N-allyl-6-phenyl-3-pyridazinamine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-phenyl-N-prop-2-enylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-2-10-14-13-9-8-12(15-16-13)11-6-4-3-5-7-11/h2-9H,1,10H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSAFXNBEMEOSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NN=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Allyl 6 Phenyl 3 Pyridazinamine and Its Analogues
Historical Context of Pyridazinamine Synthesis
The pyridazine (B1198779) nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms (a 1,2-diazine), is a foundational structure in heterocyclic chemistry. thieme-connect.de The synthesis and modification of pyridazines have been a subject of considerable interest, leading to a series of international symposia dedicated to their chemistry and pharmacology since 1988. thieme-connect.de Early synthetic efforts focused on establishing reliable methods for constructing the pyridazine ring itself. A prominent role in the modification of the pyridazine core is played by nucleophilic substitution reactions, as the ring does not possess any "unactivated" carbon atoms for such attacks. thieme-connect.de The introduction of an amino group to form pyridazinamines can be achieved through various methods, including the transformation of other functional groups already present on the ring. For instance, a common strategy involves the Zincke cleavage of a pyridinium (B92312) substituent using hydrazine (B178648) hydrate (B1144303) to yield a primary amino group. thieme-connect.de This historical development laid the groundwork for the synthesis of more complex and specifically substituted pyridazinamines.
De Novo Synthesis Routes to N-allyl-6-phenyl-3-pyridazinamine
The de novo synthesis, or the creation of the molecule from simpler, acyclic precursors, can be approached through several established chemical paradigms.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring from one or more acyclic molecules with the elimination of a small molecule like water or an alcohol. The most classical synthesis of pyridazines involves the reaction between a 1,4-dicarbonyl compound and a hydrazine derivative. beilstein-journals.org
For the specific synthesis of the 6-phenyl-3-pyridazinamine core, a suitable 1,4-dicarbonyl precursor bearing a phenyl group is required. The reaction proceeds by the condensation of the hydrazine with the carbonyl groups to form a dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine ring. The amino group can be introduced by using hydrazine itself or a protected hydrazine, followed by functional group manipulation. The final N-allylation step would then be performed on the resulting aminopyridazine.
Table 1: Hypothetical Cyclocondensation Precursors
| Carbonyl Precursor | Hydrazine Source | Potential Intermediate |
|---|---|---|
| 4-oxo-4-phenylbutanoic acid | Hydrazine hydrate | 6-phenyl-4,5-dihydro-2H-pyridazin-3-one |
These intermediates would require further steps, such as amination and oxidation, to yield the desired 6-phenyl-3-pyridazinamine core.
Functional Group Interconversion Strategies
Functional Group Interconversion (FGI) is a powerful strategy in synthesis where one functional group is transformed into another. youtube.comyoutube.com This approach is particularly useful when direct introduction of a desired group is challenging. youtube.com
A highly effective route to the 6-phenyl-3-aminopyridazine core involves a palladium-catalyzed cross-coupling reaction, specifically the Suzuki coupling. This method builds the molecule by forming a key carbon-carbon bond. The synthesis starts with a pre-made pyridazinamine ring that is halogenated at the 6-position, such as 6-bromo-3-pyridazinamine or 6-chloro-3-pyridazinamine. chemicalbook.com This halogenated intermediate is then coupled with phenylboronic acid.
The general reaction is as follows:
6-halo-3-aminopyridazine + Phenylboronic acid → 6-phenyl-3-aminopyridazine + byproduct
Once the 6-phenyl-3-aminopyridazine core is synthesized, the final step is the selective N-allylation of the amino group using an allyl halide (e.g., allyl bromide) in the presence of a base to yield N-allyl-6-phenyl-3-pyridazinamine.
Table 2: Suzuki Coupling for 6-phenyl-3-aminopyridazine Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 6-bromo-3-pyridazinamine | Phenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Potassium carbonate | 1,4-dioxane/Toluene/Water | 79% | chemicalbook.com |
This FGI-based approach, particularly the Suzuki coupling, represents a robust and well-documented method for accessing the key intermediate required for the final product.
Multi-component Reaction Paradigms
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates significant portions of all starting materials. nih.gov These reactions are prized for their high atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. nih.gov While a specific MCR for the direct synthesis of N-allyl-6-phenyl-3-pyridazinamine is not prominently documented, the principles of MCRs can be applied to design potential synthetic pathways.
A hypothetical MCR could involve the one-pot reaction of:
A phenyl-containing component, such as benzaldehyde.
A 1,3-dicarbonyl compound or a derivative like ethyl cyanoacetate. nih.gov
A hydrazine derivative, potentially allylamine (B125299) or a precursor that can be converted to the amino and allyl groups.
Such an approach, analogous to the Hantzsch pyridine (B92270) synthesis or other MCRs used for heterocycles, would aim to construct the substituted pyridazine ring in a single, convergent step. acsgcipr.org The development of such a reaction would offer significant advantages over more linear, multi-step syntheses. nih.gov
Postsynthetic Functionalization of N-allyl-6-phenyl-3-pyridazinamine
Once N-allyl-6-phenyl-3-pyridazinamine has been synthesized, it can serve as a scaffold for further chemical modification.
Electrophilic Aromatic Substitution on Phenyl Moiety
The phenyl ring attached to the pyridazine core can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The pyridazinyl substituent acts as an electron-withdrawing group due to the electronegativity of the nitrogen atoms. This deactivates the phenyl ring towards electrophilic attack compared to unsubstituted benzene.
The electron-withdrawing nature of the pyridazinyl group directs incoming electrophiles primarily to the meta positions of the phenyl ring. The ortho and para positions are more deactivated due to resonance and inductive effects. Therefore, reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts acylation would be expected to yield the corresponding 3'-substituted derivatives as the major products.
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | N-allyl-6-(3-nitrophenyl)-3-pyridazinamine |
| Bromination | Br₂ / FeBr₃ | N-allyl-6-(3-bromophenyl)-3-pyridazinamine |
| Sulfonation | Fuming H₂SO₄ | 4-(3-(allylamino)pyridazin-6-yl)benzenesulfonic acid |
*Note: Friedel-Crafts reactions may be challenging due to the deactivating nature of the pyridazinyl substituent and potential for Lewis acid complexation with the nitrogen atoms.
Reactions Involving the Allyl Group (e.g., Metathesis, Hydroamination)
The reactivity of the allyl group in N-allyl-6-phenyl-3-pyridazinamine and its analogs offers a versatile platform for further molecular elaboration. Key transformations include metathesis and hydroamination reactions, which allow for the introduction of diverse functionalities.
While specific studies on the metathesis of N-allyl-6-phenyl-3-pyridazinamine are not extensively documented, the principles of olefin metathesis are broadly applicable to N-allyl aza-heterocycles. Ring-closing metathesis (RCM), cross-metathesis (CM), and enyne metathesis are powerful carbon-carbon bond-forming reactions catalyzed by ruthenium or molybdenum complexes. For analogous N-allylic compounds, these reactions would enable the construction of novel heterocyclic systems or the introduction of new side chains.
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents an atom-economical method for synthesizing more complex amines. frontiersin.org Gold(I)-catalyzed intramolecular hydroamination of N-allylic, N'-aryl ureas has been shown to produce imidazolidin-2-ones in excellent yields. nih.gov This type of transformation, when applied to allyl-containing pyridazinamine derivatives, could lead to the formation of various nitrogen-containing heterocyclic compounds. benthamscience.com The reaction is a model of a modern sustainable catalytically promoted chemical process with a 100% atom economy. frontiersin.org The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov). Both inter- and intramolecular hydroamination reactions can be envisaged for N-allyl-6-phenyl-3-pyridazinamine analogs, providing pathways to new derivatives with potential biological activities. The development of dual catalytic systems, for instance using visible light and two catalysts, has enabled remote C-H desaturation of amines, leading to the synthesis of aza-heterocycles. nih.gov
Modifications of the Pyridazinamine Nitrogen (e.g., N-Alkylation, N-Acylation)
The nitrogen atoms of the pyridazinamine scaffold, particularly the exocyclic amino group, are amenable to a variety of modifications, including N-alkylation and N-acylation. These reactions are fundamental in medicinal chemistry for tuning the physicochemical properties and biological activity of lead compounds.
N-Alkylation: The introduction of alkyl groups on the pyridazinamine nitrogen can significantly influence the compound's lipophilicity and steric profile. Direct N-alkylation of aminopyridines can be challenging as alkylation can occur at the ring nitrogen, which is often the more basic site. For 3-aminopyridine (B143674) derivatives, reaction with an aldehyde to form an imine, followed by reduction, is a potential route, though selectivity can be an issue. google.com A facile N-monoalkylation of 2- or 3-aminopyridines has been achieved using a carboxylic acid in the presence of sodium borohydride (B1222165) under mild conditions. researchgate.net For 3-amino alcohols, selective mono-N-alkylation can be achieved via chelation with 9-borabicyclononane (B1260311) (9-BBN). organic-chemistry.org In the context of pyridazinone derivatives, N-alkylation has been performed by treatment with ethyl chloroacetate. nih.gov
Table 1: Examples of N-Alkylation Reactions on Related Aminopyridine Systems
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 3-Aminopyridine | Hexyliodide, CsOAc | N-Hexyl-3-aminopyridine | 98% (as pyridinium salt) | chemrxiv.org |
| 2-Aminopyridine | Carboxylic acid, NaBH₄ | N-Alkyl-2-aminopyridine | Good | researchgate.net |
| 3-Amino-4-halopyridine | N-Boc protection, then alkylation | N-Alkyl-3-amino-4-halopyridine | High | nih.gov |
N-Acylation: N-acylation is a common strategy to introduce an amide functionality, which can act as a hydrogen bond donor and acceptor, potentially enhancing binding interactions with biological targets. The acetylation of aminopyridines with acetic anhydride (B1165640) has been studied, with the reaction mechanism depending on the position of the amino group. For 2- and 3-aminopyridines, acetylation occurs directly at the exocyclic amino nitrogen. 2-Acylpyridazin-3-ones have been reported as stable and chemoselective N-acylating reagents for various amines under neutral conditions. organic-chemistry.org A green and efficient method for the N-acylation of amines has also been developed using benzotriazole (B28993) chemistry in water. mdpi.com Furthermore, a continuous-flow acetylation method using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a catalyst offers a safer alternative to traditional reagents like acetyl chloride and acetic anhydride. nih.gov
Table 2: Examples of N-Acylation Reactions on Related Amino-Heterocyclic Systems
| Amine Substrate | Acylating Agent | Conditions | Yield (%) | Reference |
| Primary/Secondary Amines | 2-Acyl-4,5-dichloropyridazin-3-ones | Neutral, organic solvent | High | organic-chemistry.org |
| Various Amines | Acetonitrile, Alumina | Continuous-flow, elevated temp. | Good to excellent | nih.gov |
| Amines | 1-Benzotriazolecarboxamides | Water | High | mdpi.com |
Green Chemistry Principles in the Synthesis of N-allyl-6-phenyl-3-pyridazinamine
The application of green chemistry principles to the synthesis of N-allyl-6-phenyl-3-pyridazinamine and its analogs is crucial for developing environmentally benign and sustainable chemical processes. Key areas of focus include the use of alternative reaction media, catalyst-free and organocatalytic methods, and the optimization of atom economy and waste reduction.
Solvent-Free and Aqueous Medium Syntheses
The use of hazardous organic solvents is a major contributor to the environmental impact of chemical synthesis. Therefore, developing solvent-free or aqueous-based synthetic routes is a primary goal of green chemistry.
Solvent-Free Synthesis: Solvent-free, or neat, reactions offer significant advantages by reducing solvent waste, simplifying purification procedures, and often accelerating reaction rates. scielo.br For the synthesis of related heterocyclic systems like fused 4H-pyrans and imidazo[1,2-a]pyridines, solvent-free methods under thermal conditions or microwave irradiation have proven to be highly efficient. scielo.brnih.gov A novel, efficient, one-pot, catalyst-free grinding procedure has been reported for the synthesis of 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, showcasing the potential of mechanochemistry in green synthesis. researchgate.net These approaches could potentially be adapted for the synthesis of pyridazinamine derivatives.
Aqueous Medium Syntheses: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of various pyrazole (B372694) and pyran derivatives has been successfully carried out in aqueous media, sometimes with the aid of a catalyst. nih.gov For instance, the synthesis of 6-amino-4-aryl-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles has been achieved in good to excellent yields in water. nih.gov
Catalyst-Free and Organocatalytic Approaches
Avoiding the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product, is another important aspect of green chemistry.
Catalyst-Free Approaches: A number of synthetic transformations for nitrogen-containing heterocycles have been developed under catalyst-free conditions. For example, a mild, catalyst-free synthesis of 2-aminopyridines has been reported. nih.govnih.gov The synthesis of fused 4H-pyran derivatives has also been achieved under catalyst- and solvent-free conditions. nih.gov These methods often rely on the intrinsic reactivity of the starting materials under specific conditions, such as thermal activation.
Organocatalytic Approaches: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in green synthesis. Chiral organocatalysts, such as BINOL derivatives, have been used for the asymmetric allylation of imines to produce chiral homoallylic amines. consensus.app While not directly applied to pyridazinamines, this methodology demonstrates the potential of organocatalysis in the asymmetric synthesis of related compounds.
Atom Economy and Waste Reduction in N-allyl-6-phenyl-3-pyridazinamine Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.comprimescholars.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they generate minimal waste. jocpr.comprimescholars.com
In the context of pyridazine synthesis, multicomponent reactions (MCRs) are particularly attractive as they can construct complex molecules in a single step with high atom economy. consensus.appresearchgate.net An atom-economic synthesis of functionalized pyridazines has been reported via multicomponent reactions under pressure and ultrasonication. consensus.appresearchgate.net The reduction of waste can also be achieved by designing processes that allow for the recycling of catalysts and solvents. rsc.org For instance, the use of formic acid, a co-product of biomass processing, as a hydrogen source in reductive aminations minimizes chemical waste. rsc.org The development of synthetic routes for N-allyl-6-phenyl-3-pyridazinamine that maximize atom economy and minimize the generation of by-products is a key challenge for sustainable production.
Advanced Spectroscopic and Crystallographic Investigations of N Allyl 6 Phenyl 3 Pyridazinamine
High-Resolution NMR Spectroscopic Studies for Conformational Analysis and Tautomerism
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like N-allyl-6-phenyl-3-pyridazinamine. It provides detailed information about the molecular framework, including the connectivity of atoms, their spatial arrangement, and dynamic processes.
In solution, N-allyl-6-phenyl-3-pyridazinamine may exist in different tautomeric forms, primarily the amino and imino forms. The position of the tautomeric equilibrium can be significantly influenced by factors such as solvent polarity and temperature. ¹H and ¹³C NMR spectroscopy would be the primary methods to identify the predominant tautomer in a given solvent. For instance, in a study of related pyridazine (B1198779) derivatives, the tautomeric equilibrium was investigated using ¹H NMR, revealing the existence of distinct tautomers in solution.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation of Complex Derivatives
For a molecule with the complexity of N-allyl-6-phenyl-3-pyridazinamine, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment and detailed structural analysis.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the phenyl, pyridazine, and allyl moieties.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs, providing a straightforward assignment of protonated carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It is instrumental in connecting the different structural fragments of the molecule, for example, linking the allyl group to the pyridazine ring and the phenyl group to the pyridazine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly valuable for determining the preferred conformation of the molecule, such as the orientation of the allyl group relative to the pyridazine ring and the rotational conformation of the phenyl group. A similar technique, ROESY, can also be employed for this purpose. The analysis of cross-peaks in NOESY spectra can help in understanding the through-space interactions between different parts of the molecule.
The application of these techniques in concert allows for a complete and rigorous assignment of all ¹H and ¹³C NMR signals, which is a prerequisite for further detailed structural and dynamic studies.
Dynamic NMR Spectroscopy for Rotational Barriers and Fluxional Processes
The N-allyl-6-phenyl-3-pyridazinamine molecule possesses several bonds around which rotation can occur, such as the C-N bond of the allyl group and the C-C bond connecting the phenyl ring to the pyridazine core. If the rate of these rotational processes is on the NMR timescale, it can lead to broadening of NMR signals.
Dynamic NMR (DNMR) spectroscopy involves recording NMR spectra at different temperatures. By analyzing the changes in the lineshape of the signals, it is possible to determine the activation energy and rotational barriers for these fluxional processes. This provides valuable insight into the conformational dynamics of the molecule in solution.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis
For N-allyl-6-phenyl-3-pyridazinamine, FT-IR and Raman spectra would exhibit characteristic bands for the N-H stretching and bending vibrations of the amino group, C-H stretching of the aromatic and allyl groups, C=C and C=N stretching of the pyridazine and phenyl rings, and the out-of-plane bending vibrations.
A key application of vibrational spectroscopy in this context would be the analysis of hydrogen bonding. The position and shape of the N-H stretching band in the FT-IR spectrum are particularly sensitive to the presence and strength of intermolecular hydrogen bonds, which are likely to be present in the solid state and in concentrated solutions.
X-ray Crystallography and Solid-State Structural Characterization
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the development of new molecular entities. Different polymorphs of a compound can exhibit varied physicochemical properties, including solubility, melting point, and stability. While no specific polymorphic forms of N-allyl-6-phenyl-3-pyridazinamine have been reported, the potential for their existence is high given the molecule's structural features. The presence of a flexible allyl group, a rotatable phenyl ring, and hydrogen bonding donor-acceptor sites on the pyridazinamine core suggests that different packing arrangements in the solid state are conceivable.
Co-crystallization is a technique used to modify the physicochemical properties of a compound by incorporating a second, different molecule (a coformer) into the crystal lattice. This approach is widely used to enhance properties such as solubility and stability. The pyridazinamine moiety in the target compound, with its hydrogen bond donors (the amino group) and acceptors (the ring nitrogens), presents a prime site for the formation of co-crystals with various coformers.
For instance, studies on related heterocyclic systems like pyrimethamine, which also possesses amino and ring nitrogen functionalities, have demonstrated successful co-crystal formation with a range of coformers, including carboxylic acids and other nitrogen-containing heterocycles. nih.govuniversityofgalway.ie These co-crystals are often held together by robust hydrogen bonding networks. It is therefore highly probable that N-allyl-6-phenyl-3-pyridazinamine could form co-crystals with pharmaceutically acceptable coformers.
Table 1: Potential Coformers for N-allyl-6-phenyl-3-pyridazinamine and Their Expected Interactions
| Potential Coformer Class | Example Coformer | Expected Primary Interaction with N-allyl-6-phenyl-3-pyridazinamine |
| Carboxylic Acids | Benzoic Acid | Hydrogen bonding between the carboxylic acid proton and the pyridazine ring nitrogen, and between the amino group and the carbonyl oxygen. |
| Amides | Isonicotinamide | Hydrogen bonding involving the amide and the pyridazinamine's donor/acceptor sites. |
| Phenols | Resorcinol | Hydrogen bonding between the phenolic hydroxyl groups and the pyridazinamine core. |
The formation of such co-crystals could be achieved through various methods, including solvent evaporation, slurry conversion, or mechanochemical grinding. nih.govmdpi.com Characterization of any resulting solid forms would rely on techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction.
Supramolecular Interactions in the Solid State
The solid-state structure of N-allyl-6-phenyl-3-pyridazinamine would be dictated by a variety of non-covalent interactions, which collectively determine the crystal packing. The key anticipated supramolecular interactions include hydrogen bonding and π-π stacking.
Hydrogen Bonding Networks: The primary amine (-NH2) group is a strong hydrogen bond donor, while the two nitrogen atoms of the pyridazine ring are hydrogen bond acceptors. This arrangement allows for the formation of various hydrogen bonding motifs. For example, intermolecular N-H···N hydrogen bonds could lead to the formation of dimers, chains, or more complex networks. The presence of the allyl group might introduce steric hindrance that influences the preferred hydrogen bonding patterns. In the crystal structure of the closely related 3-amino-6-phenylpyridazine, it is expected that similar hydrogen bonding motifs would be observed. chemicalbook.com
Table 2: Anticipated Supramolecular Interactions in Crystalline N-allyl-6-phenyl-3-pyridazinamine
| Interaction Type | Donor/Acceptor Groups | Potential Geometric Arrangement |
| Hydrogen Bonding | N-H (amine) as donor, Pyridazine N as acceptor | Dimer formation, linear chains, or sheets |
| π-π Stacking | Phenyl ring, Pyridazine ring | Parallel-displaced or T-shaped arrangements |
| C-H···π Interactions | Allyl or Phenyl C-H as donor, Aromatic ring as acceptor | Stabilization of the overall crystal packing |
The interplay of these interactions would define the three-dimensional architecture of the crystal lattice. A detailed understanding of these interactions would require single-crystal X-ray diffraction analysis.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration if Chiral Analogues Exist
N-allyl-6-phenyl-3-pyridazinamine itself is not a chiral molecule as it does not possess a stereocenter and is not atropisomeric. Therefore, it will not exhibit optical activity and its solutions would not rotate plane-polarized light or show a signal in circular dichroism (CD) or optical rotatory dispersion (ORD) spectroscopy.
However, if chiral analogues of this compound were to be synthesized, chiroptical spectroscopy would be an indispensable tool for their characterization. mdpi.com Chirality could be introduced, for example, by replacing the allyl group with a chiral substituent or by introducing a chiral center elsewhere in the molecule.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration. For a chiral analogue of N-allyl-6-phenyl-3-pyridazinamine, the CD spectrum would exhibit characteristic positive or negative bands corresponding to the electronic transitions of the chromophores present (the phenyl and pyridazine rings). The sign and intensity of these Cotton effects can often be correlated with the absolute configuration of the stereocenter(s) through empirical rules or by comparison with the spectra of related compounds of known configuration. rsc.orgnih.gov
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum shows a plain curve (either positive or negative) at wavelengths away from an absorption band and exhibits a Cotton effect (a peak and a trough) in the region of an absorption band. ORD and CD are closely related phenomena (interconvertible through the Kronig-Kramers relations), and both can be used to determine enantiomeric purity and absolute configuration.
In the context of chiral analogues, these techniques would be crucial for:
Determining Enantiomeric Purity: The magnitude of the CD or ORD signal is directly proportional to the concentration of the chiral species and its enantiomeric excess (ee).
Assigning Absolute Configuration: By comparing the experimental CD or ORD spectra with those predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of a new chiral analogue could be determined. nih.gov
Table 3: Hypothetical Chiroptical Data for a Chiral Analogue of N-allyl-6-phenyl-3-pyridazinamine
| Chiral Analogue | Technique | Wavelength (nm) | Observed Signal |
| (R)-N-(1-phenylethyl)-6-phenyl-3-pyridazinamine | CD | ~250 | Positive Cotton Effect |
| (S)-N-(1-phenylethyl)-6-phenyl-3-pyridazinamine | CD | ~250 | Negative Cotton Effect |
| (R)-N-(1-phenylethyl)-6-phenyl-3-pyridazinamine | ORD | 589 (Sodium D-line) | Positive specific rotation |
| (S)-N-(1-phenylethyl)-6-phenyl-3-pyridazinamine | ORD | 589 (Sodium D-line) | Negative specific rotation |
This hypothetical data illustrates how chiroptical spectroscopy could be used to distinguish between enantiomers of a chiral derivative. The development of chiral pyridazinamine analogues remains an area of interest for their potential applications in various fields, where stereochemistry often plays a critical role. mdpi.com
Theoretical and Computational Chemistry Studies on N Allyl 6 Phenyl 3 Pyridazinamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are standard methods for exploring the electronic characteristics of molecules. Such studies would provide a foundational understanding of the compound's stability, reactivity, and intermolecular interactions.
Frontier Molecular Orbital Theory (HOMO-LUMO Gaps, Orbital Energies)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species.
A hypothetical data table for N-allyl-6-phenyl-3-pyridazinamine, if data were available, would look like this:
| Parameter | Calculated Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Electrostatic Potential Surface Analysis
An electrostatic potential (ESP) surface map illustrates the charge distribution on a molecule's surface. This visual tool is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are attractive to electrophiles. Conversely, areas of positive potential (blue) are electron-poor and are targets for nucleophiles. For N-allyl-6-phenyl-3-pyridazinamine, one would expect the nitrogen atoms of the pyridazine (B1198779) ring to be regions of negative potential.
Atomic Charges and Bond Order Analysis
This analysis quantifies the distribution of electrons among the atoms in a molecule and the strength of the chemical bonds. Methods like Mulliken or Natural Bond Orbital (NBO) analysis would assign partial charges to each atom, further clarifying the electronic landscape. Bond order analysis would provide insight into the nature (single, double, or triple) and strength of the bonds within the molecule, including the phenyl-pyridazine linkage and the N-allyl group.
Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods
The three-dimensional structure of N-allyl-6-phenyl-3-pyridazinamine is not rigid. Rotation around single bonds, particularly the bond connecting the phenyl group to the pyridazine ring and the bonds within the allyl group, can lead to various conformers with different energies. Conformational analysis, using a combination of faster molecular mechanics methods for an initial scan and more accurate quantum chemical methods for refining the energies of stable conformers, would identify the most stable three-dimensional arrangement of the molecule. This is critical as the conformation can significantly influence the molecule's physical properties and biological activity.
Reaction Pathway Elucidation and Transition State Analysis
Computational methods can be employed to model chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally.
Computational Mechanistic Studies for Specific Reactions
For N-allyl-6-phenyl-3-pyridazinamine, one could computationally investigate various reactions, such as electrophilic substitution on the phenyl ring or reactions involving the allyl group. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction mechanism can be constructed. This analysis would determine the feasibility of a reaction pathway and identify the rate-determining step.
A hypothetical data table for a reaction involving N-allyl-6-phenyl-3-pyridazinamine might include:
| Species | Relative Energy (kcal/mol) |
| Reactants | Data not available |
| Transition State 1 | Data not available |
| Intermediate | Data not available |
| Transition State 2 | Data not available |
| Products | Data not available |
Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For N-allyl-6-phenyl-3-pyridazinamine, MD simulations can provide critical insights into its conformational landscape and the influence of solvent environments on its structure and dynamics. Such studies are crucial for understanding how the molecule behaves in different chemical settings, which can be a precursor to predicting its interactions with biological targets. mdpi.comresearchgate.net
MD simulations would typically be initiated from an optimized low-energy structure of the molecule. This structure would then be placed in a simulation box filled with explicit solvent molecules, such as water, dimethyl sulfoxide (B87167) (DMSO), or chloroform (B151607), to mimic different experimental conditions. The system is then subjected to a set of physical laws governing molecular motion, and the trajectories of all atoms are calculated for a set duration, often on the scale of nanoseconds to microseconds. mdpi.com
Analysis of these trajectories would reveal the preferred dihedral angles and the distribution of different conformers. For instance, the simulation could quantify the rotational barrier of the phenyl group and determine whether a planar or twisted conformation relative to the pyridazine ring is more stable. It would also elucidate the flexibility of the N-allyl group and its preferred orientations.
Solvent effects are a key aspect explored through MD simulations. The polarity and hydrogen-bonding capability of the solvent can significantly influence the conformational preferences of N-allyl-6-phenyl-3-pyridazinamine. In polar, protic solvents like water, hydrogen bonding between the solvent and the pyridazine ring's nitrogen atoms could stabilize certain conformations. nih.gov In contrast, aprotic solvents like chloroform would lead to different dynamic behavior. By running simulations in various solvents, a comprehensive picture of the molecule's adaptability to its environment can be constructed. nih.gov
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a highly effective tool for predicting the spectroscopic parameters of molecules like N-allyl-6-phenyl-3-pyridazinamine. These predictions are invaluable for interpreting experimental spectra and confirming molecular structure.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a standard practice in chemical research. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically employed with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), is commonly used for this purpose. researchgate.net
For N-allyl-6-phenyl-3-pyridazinamine, calculations would first involve optimizing the molecule's geometry to find its lowest energy conformation. Subsequently, the GIAO method is applied to this optimized structure to calculate the magnetic shielding tensors for each nucleus (¹H, ¹³C, and ¹⁵N). These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts can help in the assignment of complex experimental NMR spectra. For example, the protons on the allyl group would have distinct predicted shifts from those on the phenyl ring and the pyridazine core. Similarly, the chemical shifts of the carbon atoms in the different parts of the molecule can be accurately forecasted. ¹⁵N NMR chemical shift predictions are particularly useful for heterocyclic compounds, providing direct information about the electronic environment of the nitrogen atoms within the pyridazine ring. rsc.orgnih.gov
Below is a table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for N-allyl-6-phenyl-3-pyridazinamine, based on typical values for the constituent functional groups and data from related structures.
Predicted ¹H and ¹³C NMR Chemical Shifts for N-allyl-6-phenyl-3-pyridazinamine ¹H NMR (Predicted)
| Functional Group | Chemical Shift (δ, ppm) |
|---|---|
| Phenyl-H | 7.4 - 8.2 |
| Pyridazine-H | 7.0 - 7.8 |
| Allyl -CH= | 5.8 - 6.1 |
| Allyl =CH₂ | 5.1 - 5.4 |
| Allyl -NCH₂- | 4.0 - 4.3 |
¹³C NMR (Predicted)
| Functional Group | Chemical Shift (δ, ppm) |
|---|---|
| Pyridazine C=N | 155 - 165 |
| Pyridazine C-C/C-H | 120 - 135 |
| Phenyl Quaternary C | 135 - 140 |
| Phenyl C-H | 125 - 130 |
| Allyl -CH= | 130 - 135 |
| Allyl =CH₂ | 115 - 120 |
| Allyl -NCH₂- | 45 - 50 |
Vibrational Frequencies: The prediction of vibrational frequencies using DFT calculations is instrumental in interpreting infrared (IR) and Raman spectra. Following the geometry optimization of N-allyl-6-phenyl-3-pyridazinamine, a frequency calculation is performed. This computes the second derivatives of the energy with respect to atomic displacements, yielding a set of normal vibrational modes and their corresponding frequencies. rdd.edu.iq
These calculated frequencies often have a systematic error compared to experimental values, which can be corrected using empirical scaling factors. nih.gov The predicted spectrum allows for the assignment of specific absorption bands to particular molecular motions, such as the N-H stretch of the amine, the C=C and C=N stretching vibrations of the aromatic rings, and the characteristic vibrations of the allyl group. researchgate.net
A table of representative hypothetical predicted vibrational frequencies for key functional groups in N-allyl-6-phenyl-3-pyridazinamine is presented below.
Predicted IR Vibrational Frequencies for N-allyl-6-phenyl-3-pyridazinamine
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amine | 3350 - 3450 |
| C-H Stretch (Aromatic) | Phenyl, Pyridazine | 3000 - 3100 |
| C-H Stretch (Allyl) | Alkene C-H | 3020 - 3080 |
| C=C Stretch (Aromatic) | Phenyl, Pyridazine | 1580 - 1620 |
| C=N Stretch | Pyridazine | 1550 - 1600 |
| C=C Stretch (Allyl) | Alkene | 1640 - 1680 |
| N-H Bend | Amine | 1500 - 1550 |
| C-N Stretch | Aryl-Amine | 1250 - 1350 |
Reactivity and Reaction Pathways of N Allyl 6 Phenyl 3 Pyridazinamine
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridazine (B1198779) Core
The pyridazine ring is an electron-deficient heteroaromatic system, a characteristic that significantly influences its reactivity in aromatic substitution reactions. Generally, such π-deficient systems are less reactive towards electrophilic attack compared to benzene. researchgate.netquora.com The nitrogen atoms in the pyridazine ring withdraw electron density, deactivating the ring towards electrophiles. researchgate.netyoutube.com Any electrophilic substitution that does occur would be predicted to happen at positions that are least deactivated. In acidic media, the pyridazine nitrogen can be protonated, further deactivating the ring. youtube.comrsc.org
Reactions at the Amine Nitrogen and Allyl Side Chain
The exocyclic amine and the terminal allyl group are primary sites for a variety of chemical modifications, offering pathways to elaborate the core structure of N-allyl-6-phenyl-3-pyridazinamine.
The nitrogen atom of the amino group in N-allyl-6-phenyl-3-pyridazinamine is nucleophilic and can readily participate in alkylation and acylation reactions. These reactions are fundamental transformations for introducing a wide array of substituents, thereby modifying the compound's steric and electronic properties.
Alkylation: This involves the reaction with alkyl halides or other alkylating agents to form secondary or tertiary amines. The reaction conditions would typically involve a base to deprotonate the amine, enhancing its nucleophilicity.
Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of the corresponding amides. This transformation is often used to introduce carbonyl-containing moieties, which can serve as handles for further functionalization or can influence the biological activity of the molecule.
The allyl group, with its carbon-carbon double bond, is a prime substrate for various cycloaddition reactions. These reactions are powerful tools for constructing new ring systems appended to the pyridazine scaffold. A notable example is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. nih.gov In this type of reaction, the allyl group can act as the dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring. nih.gov The regioselectivity and stereoselectivity of such cycloadditions are key aspects to consider in synthetic design. nih.gov
Transition Metal-Catalyzed Transformations Involving N-allyl-6-phenyl-3-pyridazinamine
Transition metal catalysis offers a powerful and versatile platform for the functionalization of N-allyl-6-phenyl-3-pyridazinamine, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Cross-coupling reactions are a cornerstone of modern organic synthesis, and the different components of N-allyl-6-phenyl-3-pyridazinamine can participate in various such transformations.
C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy for efficient synthesis. For related 6-phenylpyridazinone structures, ruthenium-catalyzed C-H alkenylation has been demonstrated. researchgate.net This suggests that C-H activation could be a viable pathway for introducing new substituents onto the phenyl ring or even the pyridazine core of N-allyl-6-phenyl-3-pyridazinamine.
Suzuki Coupling: The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate. If N-allyl-6-phenyl-3-pyridazinamine were to have a leaving group (like a halogen) on the pyridazine or phenyl ring, it could undergo Suzuki coupling. For instance, 3-amino-6-chloropyridazine (B20888) is a known substrate for Suzuki coupling to introduce aryl groups at the 6-position. researchgate.net
Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene. organic-chemistry.org The allyl group of N-allyl-6-phenyl-3-pyridazinamine could potentially act as the alkene component in a Heck reaction, coupling with an aryl or vinyl halide. lancs.ac.uk However, the presence of the amine can sometimes lead to side reactions, and careful optimization of the reaction conditions is often necessary. lancs.ac.ukrsc.org
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, a halogenated derivative of N-allyl-6-phenyl-3-pyridazinamine would be required to participate in a Sonogashira reaction. This method is widely used for the synthesis of complex molecules, including pharmaceuticals. wikipedia.orglibretexts.orgresearchgate.netresearchgate.net
The following table summarizes the potential cross-coupling reactions for functionalizing N-allyl-6-phenyl-3-pyridazinamine or its derivatives:
| Reaction | Substrate Requirement on Pyridazine/Phenyl Ring | Coupling Partner | Potential Product |
| C-H Activation | C-H bond | Alkene or Alkyne | Alkenylated or Alkynylated derivative |
| Suzuki Coupling | Halide or Triflate | Organoboron reagent | Biaryl or Aryl-substituted pyridazine |
| Heck Reaction | Halide or Triflate | Alkene (e.g., the allyl group) | Arylated or Vinylated derivative |
| Sonogashira Coupling | Halide or Triflate | Terminal Alkyne | Alkynyl-substituted derivative |
The allyl group of N-allyl-6-phenyl-3-pyridazinamine is a suitable substrate for olefin metathesis reactions. This powerful class of reactions, often catalyzed by ruthenium or molybdenum complexes, allows for the formation of new carbon-carbon double bonds. Depending on the reaction partner and the type of metathesis, various outcomes are possible:
Cross-Metathesis: Reaction with another olefin can lead to the exchange of alkylidene fragments, resulting in a new, longer-chain unsaturated amine.
Ring-Closing Metathesis (RCM): If another double bond is present in a suitable position within the molecule (which would require prior modification of the starting material), RCM could be used to construct a new ring.
Enyne Metathesis: Reaction with an alkyne can lead to the formation of a conjugated diene system.
The versatility of olefin metathesis provides a strategic approach to significantly increase the molecular complexity of derivatives of N-allyl-6-phenyl-3-pyridazinamine.
Heterocycle Annulation and Ring Expansion/Contraction Reactions
Heterocycle annulation involves the construction of a new ring fused to the existing pyridazine core. The N-allyl group in N-allyl-6-phenyl-3-pyridazinamine is a key functionality that can participate in intramolecular cyclization reactions to form fused heterocyclic systems.
Furthermore, pyridazine derivatives are versatile precursors for the synthesis of a variety of fused heterocyclic systems, including pyridazin-3-ones and azolo[1,5-a]pyrimidines. nih.govnih.gov These syntheses often involve the reaction of a substituted pyridazine with a bifunctional reagent. The amino group of N-allyl-6-phenyl-3-pyridazinamine could serve as a handle for such transformations, leading to the formation of annulated products.
The table below summarizes potential annulation reactions based on the reactivity of related compounds.
| Reaction Type | Potential Reactants/Conditions | Potential Product |
| Intramolecular Cyclization | Organolithium reagents | Fused dihydropyridine (B1217469) or pyridine (B92270) derivative |
| Annulation via Amino Group | Bifunctional electrophiles (e.g., α,β-unsaturated ketones) | Fused pyrimidine (B1678525) or similar heterocyclic systems |
It is important to note that these are proposed reaction pathways based on the chemistry of analogous compounds, and specific experimental validation for N-allyl-6-phenyl-3-pyridazinamine is required.
Photochemical and Electrochemical Reactivity
The photochemical and electrochemical behavior of N-allyl-6-phenyl-3-pyridazinamine is expected to be influenced by both the pyridazine ring system and the N-allyl group.
Photochemical Reactivity:
The allyl group is known to participate in various photochemical reactions. For instance, photo-induced aziridination of alkenes has been reported. liberty.edu It is conceivable that under photochemical conditions, the allyl group of N-allyl-6-phenyl-3-pyridazinamine could undergo intramolecular cyclization or react with other species. Photochemical aryl radical cyclizations are also known to occur, which could potentially lead to the formation of complex fused systems. nih.gov
Electrochemical Reactivity:
The electrochemical behavior of pyridazine derivatives has been studied, and they are known to undergo reduction at the nitrogen-nitrogen bond. The presence of substituents significantly influences the reduction potentials.
The N-allyl group can also be electrochemically active. For example, N-allylamides have been shown to undergo electrochemical oxidation to form oxazolines. Current time information in Bangalore, IN. This suggests that the N-allyl moiety in N-allyl-6-phenyl-3-pyridazinamine could be susceptible to electrochemical oxidation, potentially leading to cyclized or rearranged products.
The following table outlines the potential photochemical and electrochemical reactions based on related systems.
| Reactivity Type | Potential Reaction | Potential Outcome |
| Photochemical | Intramolecular [2+2] cycloaddition | Formation of a fused cyclobutane (B1203170) ring |
| Photochemical | Photo-induced radical cyclization | Formation of complex fused ring systems |
| Electrochemical | Oxidation of the N-allyl group | Formation of oxazoline-like fused rings |
| Electrochemical | Reduction of the pyridazine ring | Cleavage or saturation of the N-N bond |
Further experimental investigation is necessary to fully elucidate the specific photochemical and electrochemical reaction pathways of N-allyl-6-phenyl-3-pyridazinamine.
Advanced Applications and Derivatization Strategies for N Allyl 6 Phenyl 3 Pyridazinamine in Chemical Sciences
N-allyl-6-phenyl-3-pyridazinamine as a Precursor in Complex Organic Synthesis
The N-allyl-6-phenyl-3-pyridazinamine scaffold is a promising starting point for the construction of more elaborate molecular architectures, particularly in the realm of heterocyclic chemistry. The presence of multiple reactive sites—the allyl group, the aromatic phenyl ring, and the nitrogen-rich pyridazine (B1198779) core—offers a versatile platform for a variety of organic transformations.
The N-allyl group in N-allyl-6-phenyl-3-pyridazinamine is a key functional handle for the synthesis of advanced heterocyclic systems. This group can participate in a range of well-established organic reactions, leading to the formation of novel fused and substituted pyridazine derivatives. For instance, intramolecular cyclization reactions involving the allyl group and the pyridazine ring can be envisioned to create new polycyclic frameworks.
Moreover, the pyridazine core itself is a valuable building block in organic synthesis. The synthesis of pyridazine derivatives through methods like the aza-Diels-Alder reaction of 1,2,3-triazines with enamines highlights the accessibility of this core structure. organic-chemistry.org This suggests that N-allyl-6-phenyl-3-pyridazinamine could be modified to participate in similar cycloaddition reactions, expanding the library of accessible heterocyclic compounds. The development of synthetic strategies for various pyridazine derivatives opens up possibilities for creating novel biheterocyclic compounds with potential biological or material applications. nih.gov
The amino group on the pyridazine ring can be further functionalized, for example, through reactions with various electrophiles, to introduce additional complexity and functionality. This could lead to the synthesis of compounds with potential applications in medicinal chemistry, as many pyridazine derivatives exhibit a wide range of biological activities.
The concept of a chiral auxiliary involves the temporary incorporation of a chiral molecule into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com While N-allyl-6-phenyl-3-pyridazinamine is not inherently chiral, it can be derivatized to incorporate a chiral center. For example, asymmetric dihydroxylation of the allyl group would introduce two chiral centers, creating a chiral diol that could potentially act as a chiral auxiliary.
Furthermore, the nitrogen atoms within the pyridazine ring and the exocyclic amino group possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that N-allyl-6-phenyl-3-pyridazinamine and its derivatives could serve as precursors for chiral ligands. acs.org By introducing a chiral moiety elsewhere in the molecule, for instance, through the functionalization of the allyl group or the phenyl ring, it is possible to design chiral ligands for asymmetric catalysis. Such ligands could be employed in a variety of metal-catalyzed reactions, including asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The synthesis of chiral 2,2′-bipyridine diols as catalysts for enantioselective additions demonstrates the potential of nitrogen-containing heterocyclic compounds in this field. acs.org
Development of N-allyl-6-phenyl-3-pyridazinamine Derivatives as Molecular Probes
Molecular probes are essential tools for visualizing and quantifying specific analytes or processes in chemical and biological systems. The structural features of N-allyl-6-phenyl-3-pyridazinamine make it an attractive scaffold for the design of novel molecular probes.
Pyridazine-based compounds have been explored as fluorescent probes. nih.gov The pyridazine ring can act as an electron-accepting unit in donor-acceptor type fluorescent molecules. By strategically introducing electron-donating groups to the N-allyl-6-phenyl-3-pyridazinamine framework, it is possible to create derivatives with tailored photophysical properties, such as tunable emission wavelengths and enhanced quantum yields.
For example, the phenyl group could be functionalized with electron-donating substituents to create a push-pull system with the pyridazine core, potentially leading to compounds with strong intramolecular charge transfer (ICT) character and solvatochromic fluorescence. The allyl group provides a convenient point for attaching the probe to other molecules or surfaces without significantly altering its core electronic structure. The synthesis and study of aminopyridine derivatives have shown that substitutions on the amino group and the phenyl ring can influence the fluorescent properties. mdpi.com Furthermore, pyridazine derivatives have been investigated for their potential in thermally activated delayed fluorescence (TADF), which is a desirable property for applications in organic light-emitting diodes (OLEDs). nih.govmdpi.com
| Potential Derivatization Strategy | Target Property | Rationale |
| Introduction of electron-donating groups on the phenyl ring | Tunable fluorescence emission | Creation of a donor-acceptor system with the pyridazine core. |
| Functionalization of the allyl group with recognition moieties | Specific analyte sensing | Covalent attachment of receptors for ions or small molecules. |
| Polymerization via the allyl group | Fluorescent polymers | Development of sensory materials. |
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules and materials. routledge.com Spin labels, which are stable paramagnetic molecules, are often introduced into a system of interest to serve as EPR reporters. nih.gov Nitroxide radicals are commonly used spin labels. researchgate.net
The N-allyl-6-phenyl-3-pyridazinamine structure could be modified to incorporate a nitroxide moiety, thereby transforming it into a spin label. The allyl group is particularly amenable to such modifications. For example, it could undergo an oxidation reaction in the presence of a suitable nitrogen source to form a pyrrolidine-based nitroxide. The resulting spin label would have the pyridazine and phenyl groups as integral parts of its structure, which could influence its EPR spectral properties and its interactions with the surrounding environment. The rigidity and specific orientation of the spin label relative to the pyridazine core could provide detailed information about the local environment when studied by EPR. nih.gov The development of new spin labels with improved stability and spectral characteristics is an active area of research. mdpi.com
Role of N-allyl-6-phenyl-3-pyridazinamine in Materials Science Applications
The unique combination of a rigid aromatic system and a polymerizable group in N-allyl-6-phenyl-3-pyridazinamine suggests its potential utility in the development of new materials with interesting electronic and optical properties.
The presence of the allyl group allows for the polymerization of N-allyl-6-phenyl-3-pyridazinamine or its copolymerization with other monomers. This could lead to the formation of conductive polymers, where the conjugated pyridazine-phenyl units form the backbone of the polymer, providing a pathway for charge transport. nih.gov The properties of such polymers could be tuned by modifying the substituents on the pyridazine or phenyl rings.
The rigid, planar structure of the phenyl-pyridazine core is a common feature in molecules that exhibit liquid crystalline behavior. rsc.org By attaching long alkyl chains to the N-allyl-6-phenyl-3-pyridazinamine scaffold, it may be possible to induce mesophase formation. The resulting liquid crystals could have applications in display technologies and optical switching devices. The synthesis of pyridine-based liquid crystals has demonstrated that the inclusion of nitrogen-containing heterocycles can lead to materials with desirable mesomorphic properties. mdpi.comwisc.educiac.jl.cn The development of liquid crystal materials with high birefringence and low absorption in the infrared region is of particular interest for various applications. mdpi.com
The ability of the pyridazine nitrogen atoms to coordinate with metal ions or interact with analytes through hydrogen bonding makes N-allyl-6-phenyl-3-pyridazinamine and its derivatives promising candidates for the development of chemical sensors. nih.govmdpi.com Polymers or thin films of these materials could be used to fabricate sensory devices for the detection of metal ions, pH changes, or organic molecules. The response of the sensor could be based on a change in fluorescence, conductivity, or other measurable properties upon interaction with the analyte. mdpi.comacs.org
| Material Application | Key Structural Feature | Potential Functionality |
| Conductive Polymers | Conjugated phenyl-pyridazine core and polymerizable allyl group | Charge transport, electronic devices |
| Liquid Crystals | Rigid, planar phenyl-pyridazine core | Display technology, optical switching |
| Chemical Sensors | Nitrogen-rich pyridazine ring | Analyte detection (metal ions, pH) |
Coordination Chemistry of N-allyl-6-phenyl-3-pyridazinamine with Metal Ions
The coordination chemistry of pyridazine-based ligands has garnered significant attention due to their versatile binding modes and the interesting structural and electronic properties of their metal complexes. While specific research on the coordination of N-allyl-6-phenyl-3-pyridazinamine with metal ions is not extensively documented in publicly available literature, its structural motifs—a pyridazine ring, an exocyclic amine, a phenyl substituent, and an allyl group—suggest a rich and varied coordination behavior. The potential for this compound to act as a versatile ligand in the formation of both discrete mononuclear and polynuclear coordination complexes is high.
The pyridazine core of N-allyl-6-phenyl-3-pyridazinamine features two adjacent nitrogen atoms, which can act as a chelating bidentate ligand to a single metal center, forming a stable five-membered ring. Alternatively, these nitrogen atoms can bridge two different metal centers, leading to the formation of coordination polymers or polynuclear clusters. The presence of the 6-phenyl group can introduce steric hindrance that may influence the geometry of the resulting complexes and can also participate in π-stacking interactions, contributing to the stability of the crystal lattice in the solid state.
The N-allyl amine substituent provides an additional potential coordination site. The nitrogen atom of the amine can coordinate to a metal ion, allowing the ligand to act in a monodentate fashion through this site, or more likely, in a bidentate N,N'-chelating mode involving one of the pyridazine nitrogen atoms. Furthermore, the allyl group's C=C double bond can interact with transition metals, leading to η²-coordination. This type of interaction is common for allyl-containing ligands and can lead to the formation of organometallic complexes with interesting catalytic properties. The flexibility of the allyl group could also allow it to bridge metal centers.
Based on the known coordination chemistry of similar pyridazine and aminopyridine derivatives, N-allyl-6-phenyl-3-pyridazinamine is expected to form stable complexes with a variety of transition metal ions, including but not limited to copper(II), cobalt(II), nickel(II), zinc(II), and palladium(II). elsevierpure.comnih.gov The geometry of these complexes would be dictated by the coordination number of the metal ion and the stoichiometry of the ligand-to-metal ratio. For instance, with a 2:1 ligand-to-metal ratio, octahedral or square planar geometries could be anticipated for metal ions that favor these coordination environments. nih.gov
Table 1: Postulated Coordination Modes of N-allyl-6-phenyl-3-pyridazinamine
| Coordination Mode | Description | Potential Metal Ions |
| Monodentate | Coordination through one of the pyridazine nitrogen atoms or the exocyclic amine nitrogen. | Most transition metals |
| Bidentate Chelating | Coordination through both pyridazine nitrogen atoms or one pyridazine nitrogen and the exocyclic amine nitrogen. | Cu(II), Ni(II), Co(II), Zn(II), Pd(II) |
| Bridging | The two pyridazine nitrogen atoms bridge two metal centers. | Ag(I), Cu(I), and other coinage metals |
| η²-Allyl Coordination | The C=C double bond of the allyl group coordinates to a metal center. | Pd(II), Pt(II), Rh(I) |
Table 2: Illustrative Examples of Potential Metal Complexes and Their Expected Properties
The following table is illustrative and based on the expected coordination behavior of N-allyl-6-phenyl-3-pyridazinamine with various metal ions, drawing parallels from structurally related pyridazine and aminopyridine complexes. Specific experimental data for these complexes is not currently available.
| Metal Ion | Proposed Formula | Proposed Geometry | Potential Characterization Data |
| Copper(II) | [Cu(N-allyl-6-phenyl-3-pyridazinamine)₂Cl₂] | Distorted Octahedral | UV-Vis: d-d transitions in the visible region. IR: Shifts in C=N and N-H stretching frequencies upon coordination. |
| Palladium(II) | [Pd(N-allyl-6-phenyl-3-pyridazinamine)Cl₂] | Square Planar | ¹H NMR: Changes in the chemical shifts of the allyl and pyridazine protons. IR: Appearance of Pd-N and Pd-Cl stretching vibrations. |
| Silver(I) | [Ag(N-allyl-6-phenyl-3-pyridazinamine)]NO₃ | Linear or Trigonal Planar | X-ray Crystallography: Would reveal the coordination polymer structure formed through pyridazine bridging. |
| Rhodium(I) | [Rh(η²-N-allyl-6-phenyl-3-pyridazinamine)(CO)₂Cl] | Square Planar | IR: Characteristic C=O stretching frequencies. ¹³C NMR: Coordinated allyl carbon signals would be shifted. |
Detailed research into the synthesis and characterization of metal complexes with N-allyl-6-phenyl-3-pyridazinamine would be a valuable contribution to the field of coordination chemistry. Such studies would likely involve techniques such as single-crystal X-ray diffraction to definitively determine the coordination modes and molecular structures, alongside spectroscopic methods like FT-IR, NMR, and UV-Vis to probe the ligand-metal interactions. The resulting complexes could be screened for potential applications in catalysis, materials science, and medicinal chemistry, given the known biological activities of many pyridazine derivatives.
Structure Reactivity and Structure Property Relationship Studies of N Allyl 6 Phenyl 3 Pyridazinamine Derivatives
Systematic Modification of the Pyridazine (B1198779) Ring and Substituents
The pyridazine ring is a dinitrogen-containing aromatic heterocycle that, while isosteric with benzene, possesses distinct properties due to the presence of two adjacent sp²-hybridized nitrogen atoms. nih.gov These nitrogen atoms increase electron density, lower the octanol-water partition coefficient (LogP), and offer unique opportunities for molecular interactions. nih.gov The reactivity and properties of the pyridazine core are highly sensitive to the nature and position of its substituents.
The electronic and steric properties of substituents on the pyridazine ring profoundly influence its reactivity. The inherent electron deficiency at the C-3 and C-6 positions can be modulated by attached functional groups. nih.gov
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electron distribution within the pyridazine ring, which in turn affects its reactivity.
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methoxy (B1213986) (-OCH₃) increase the electron density on the pyridazine ring. This generally makes the ring more susceptible to electrophilic attack (though still difficult compared to benzene) and can increase the basicity of the nitrogen atoms. For instance, 3-amino-pyridazines are known to be more basic. blumberginstitute.org
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or carboxylates decrease the ring's electron density. This deactivation makes electrophilic substitution even more challenging but facilitates nucleophilic substitution reactions. Studies on iron complexes with substituted pyridinophane ligands have shown a direct correlation between the electron-withdrawing character of substituents on the pyridine (B92270) ring and the redox potential of the metal center, which in turn regulates catalytic activity. nih.gov For example, increasing the electron-withdrawing nature of substituents on the pyridine ring of certain ligands led to higher yields in C-C coupling reactions. nih.gov
Steric Effects: The size and spatial arrangement of substituents can hinder or facilitate reactions. Bulky groups near the nitrogen atoms or reactive carbon positions can impede the approach of reagents. However, in some contexts, steric bulk can be beneficial. For example, in the Signal Amplification by Reversible Exchange (SABRE) technique used for NMR, increased steric bulk at the 3- and 6-positions of the pyridazine ring was found to enhance the hyperpolarization effect. nih.gov This suggests that steric factors can influence the formation and lifetime of intermediate complexes. nih.gov
Investigation of the Phenyl Group’s Influence on Electronic Distribution and Conformational Dynamics
The 6-phenyl substituent is a significant feature of the N-allyl-6-phenyl-3-pyridazinamine scaffold. Its influence extends to both the electronic landscape and the three-dimensional shape of the molecule.
Conformational Dynamics: The rotational freedom around the single bond connecting the phenyl group and the pyridazine ring is a key determinant of the molecule's conformation. The degree of twisting (the dihedral angle) between the planes of the two rings is influenced by a balance of electronic and steric factors. A planar conformation would maximize π-conjugation, but steric hindrance between the ortho-hydrogens of the phenyl ring and the adjacent atoms on the pyridazine ring can force a twisted arrangement. Studies on similar biaryl systems, such as 3,6-bis(4-triazolyl)pyridazines with terminal phenyl groups, have shown that the rotation to a non-planar conformation is governed by a penalty of lost π-conjugation versus the relief of steric strain. researchgate.net
Role of the Allyl Substituent in Controlling Reaction Selectivity and Molecular Conformation
The N-allyl group [(−CH₂−CH=CH₂)] at the 3-amino position is not merely a passive component; it actively contributes to the molecule's reactivity and preferred shape.
Reaction Selectivity: The allyl group introduces a reactive site into the molecule. The double bond is susceptible to a variety of electrophilic addition reactions. Furthermore, the allyl group can participate in transition metal-catalyzed reactions, such as hydroamination or cyclization cascades. mdpi.com The presence of this reactive handle allows for selective modification of the molecule, for instance, by attaching it to other structures. In studies of macrocycles containing allyl groups, these units have been used for covalent attachment to surfaces, demonstrating their utility as reactive linkers. researchgate.net
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a compound's structural or physicochemical properties with its chemical reactivity. While specific QSRR models for N-allyl-6-phenyl-3-pyridazinamine are not widely published, the principles can be applied by analogy from related systems.
A key aspect of QSRR is the use of molecular descriptors that quantify various electronic, steric, and hydrophobic properties. For pyridazine derivatives, these descriptors could include:
Electronic Descriptors: Hammett parameters (σ) for substituents, calculated atomic charges, and frontier molecular orbital energies (HOMO and LUMO). nih.govubbcluj.ro
Steric Descriptors: Taft steric parameters (Es), molar refractivity, and van der Waals volume.
Topological Descriptors: Indices that describe molecular size, shape, and branching.
In a study of iron(III) complexes with substituted pyridinophane ligands, a direct relationship was observed between the Hammett parameter of the pyridine substituent and the yield of a catalyzed C-C coupling reaction, demonstrating a practical application of QSRR principles. nih.gov Such models, once developed, would allow for the prediction of reactivity for new, unsynthesized derivatives of N-allyl-6-phenyl-3-pyridazinamine, guiding synthetic efforts toward compounds with desired reactivity profiles.
Computational Approaches to Structure-Property Correlations
Computational chemistry provides powerful tools for predicting molecular properties and understanding structure-property relationships at an atomic level. reddit.com
Predicting pKa: The acid dissociation constant (pKa) is a critical property influencing a molecule's ionization state at a given pH. Computational methods, particularly those based on Density Functional Theory (DFT) combined with continuum solvation models, have been successfully used to predict pKa values for nitrogen-containing heterocyles like pyridine and its derivatives. researchgate.netbas.bg Methods such as B3LYP, M06-2X, and WB97XD, often paired with basis sets like 6-31+G(d,p), are employed to calculate the free energy change of protonation. bas.bg Semiempirical methods like PM6 can also predict pKa values with reasonable accuracy and significantly lower computational cost, making them suitable for high-throughput screening. peerj.com
| Method/Basis Set | Predicted pKa | Experimental pKa |
|---|---|---|
| WB97XD/6-311++Gdp | 3.36 | 3.50 |
| B3LYP/6-31+Gdp | 3.57 | |
| Web-based Calculation | 3.20 |
Predicting Dipole Moment and Polarizability: The dipole moment and polarizability are fundamental electronic properties that govern non-covalent interactions, such as π-π stacking. nih.gov Pyridazine has the largest dipole moment among the diazines (pyridazine, pyrimidine (B1678525), pyrazine). nih.gov Ab initio and electron-correlated calculations can provide accurate predictions of these properties. For instance, calculations have shown that the dipole moment of pyridazine is significantly larger than that of pyridine, and this value is further enhanced by fusing a phenyl ring to the structure. nih.govresearchgate.net Polarizability, which describes how easily the electron cloud can be distorted by an electric field, is less sensitive to the arrangement of nitrogen atoms but can be accurately calculated using these computational methods. researchgate.net
| Compound | Dipole Moment (Debye) |
|---|---|
| Pyridine | 2.22 |
| Pyridazine | 4.22 |
| Pyrimidine | 2.33 |
| Pyrazine | 0.00 |
These computational approaches are invaluable for correlating the structural features of N-allyl-6-phenyl-3-pyridazinamine derivatives with their physicochemical properties, offering insights that are often difficult to obtain through experimental means alone.
Conclusion and Future Research Directions
Synthesis of N-allyl-6-phenyl-3-pyridazinamine: Current Status and Unresolved Challenges
The synthesis of N-allyl-6-phenyl-3-pyridazinamine is not explicitly detailed in current literature, however, a viable synthetic pathway can be logically inferred from established methodologies for related compounds. The process is best conceptualized as a two-stage approach: first, the construction of the 3-amino-6-phenylpyridazine core, followed by the selective N-allylation of the exocyclic amino group.
The primary route to the 3-amino-6-phenylpyridazine scaffold is the Suzuki-Miyaura cross-coupling reaction. chemicalbook.comnih.govresearchgate.netnih.gov This involves the palladium-catalyzed reaction of a halogenated aminopyridazine with phenylboronic acid. chemicalbook.comyoutube.com An alternative, though less common, synthesis involves the conversion of 3-chloro-6-phenylpyridazine (B182944) to a hydrazine (B178648) derivative, which is subsequently reduced to the desired amine. acs.org
The second stage, N-allylation, would likely proceed via the reaction of 3-amino-6-phenylpyridazine with an allyl halide, such as allyl bromide, in the presence of a suitable base. While this is a standard transformation, it presents significant and unresolved challenges, primarily concerning selectivity. researchgate.net
Key Unresolved Challenges:
Regioselectivity of Alkylation: The pyridazine (B1198779) ring contains two endocyclic nitrogen atoms which are also potential sites for alkylation. Competition between N-alkylation of the exocyclic amino group and the ring nitrogens is a primary obstacle. researchgate.net Achieving high selectivity for the desired N-allyl product requires careful optimization of reaction parameters such as the base, solvent, and temperature.
Over-alkylation: The potential for di-allylation of the amino group to form N,N-diallyl-6-phenyl-3-pyridazinamine is another synthetic hurdle that must be managed to ensure a good yield of the mono-allylated product.
Purification: The structural similarity between the desired product, potential isomers from ring alkylation, and the di-allylated byproduct can complicate purification, often necessitating advanced chromatographic techniques.
A representative inferred synthesis is outlined below:
Table 1: Inferred Synthetic Scheme for N-allyl-6-phenyl-3-pyridazinamine
| Step | Reactants | Reagents & Conditions | Product | Key Challenge |
|---|---|---|---|---|
| 1 | 3-Amino-6-chloropyridazine (B20888), Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/Water, Reflux chemicalbook.comnih.gov | 3-Amino-6-phenylpyridazine | Catalyst deactivation, purification |
Emerging Methodologies for Expanding the Scope of N-allyl-6-phenyl-3-pyridazinamine Derivatives
Future diversification of the N-allyl-6-phenyl-3-pyridazinamine scaffold will rely on the adoption of modern synthetic methodologies that offer greater efficiency, selectivity, and functional group tolerance.
Late-Stage C-H Functionalization: Recent breakthroughs in transition-metal-catalyzed and photocatalytic C-H functionalization provide powerful tools for directly modifying the pyridazine and phenyl rings without the need for pre-functionalized starting materials. nih.govmdpi.com These methods could be employed to install a wide array of substituents, rapidly generating a library of derivatives for structure-activity relationship (SAR) studies.
Advanced Coupling Reactions: While the Suzuki reaction is well-established, other cross-coupling reactions (e.g., Stille, Negishi, Buchwald-Hartwig) offer alternative pathways to introduce diverse aryl, heteroaryl, and alkyl groups onto the pyridazine core.
Novel N-Alkylation Catalysis: To address the challenges of selective N-alkylation, emerging catalytic systems using earth-abundant metals like manganese or specialized ruthenium pincer complexes are being developed. acs.orgnih.gov These catalysts offer the potential for highly selective mono-alkylation of amines with alcohols under milder and more sustainable conditions, which could be adapted for the synthesis of N-allyl-6-phenyl-3-pyridazinamine and its analogs. acs.org
Cycloaddition Strategies: For building fundamentally new pyridazine cores, inverse electron demand Diels-Alder (iEDDA) reactions and other [4+2] annulations are gaining prominence. researchgate.netorganic-chemistry.org These methods allow for the construction of highly functionalized pyridazine rings from simple acyclic precursors, offering a divergent approach to novel derivatives. kuleuven.be
Integration of Computational and Experimental Approaches in N-allyl-6-phenyl-3-pyridazinamine Research
The synergy between computational modeling and experimental synthesis is poised to accelerate research into N-allyl-6-phenyl-3-pyridazinamine. Density Functional Theory (DFT) calculations have become a standard tool for investigating the properties of pyridazine derivatives. nih.govresearchgate.net
Table 2: Roles of Integrated Computational and Experimental Methods
| Research Area | Computational Approach (e.g., DFT) | Experimental Approach | Synergy |
|---|---|---|---|
| Reaction Mechanism | Model transition states to predict regioselectivity of allylation. mdpi.com | Systematically vary reaction conditions (base, solvent) and analyze product ratios. | Computational insights guide experimental design to overcome selectivity challenges. |
| Structural Analysis | Predict NMR and IR spectra, calculate bond lengths and angles. mdpi.com | Characterize synthesized compounds using NMR, IR, Mass Spectrometry. scielo.org.za | Correlate predicted spectra with experimental data to confirm structure and conformation. |
| Property Prediction | Calculate electronic properties (HOMO-LUMO gap), dipole moment, and potential for nonlinear optical (NLO) activity. nih.gov | Synthesize target compounds and measure physical and spectroscopic properties. | Prioritize the synthesis of derivatives with promising predicted properties for materials science applications. |
| Drug Discovery | Perform molecular docking studies against biological targets (e.g., kinases, receptors). mdpi.com | Conduct in vitro biological assays to screen for activity (e.g., antineuroinflammatory, anticancer). acs.org | Focus synthetic efforts on compounds predicted to have high binding affinity, accelerating the discovery of bioactive molecules. |
This integrated approach creates a feedback loop where computational predictions are tested experimentally, and the results are used to refine the theoretical models, leading to a more efficient and targeted research process.
Potential for N-allyl-6-phenyl-3-pyridazinamine in Interdisciplinary Chemical Sciences
The structural motifs within N-allyl-6-phenyl-3-pyridazinamine suggest a broad potential for application in diverse, interdisciplinary fields.
Medicinal Chemistry: The 3-amino-6-phenylpyridazine core is a "privileged structure" found in molecules with a wide range of biological activities. Derivatives have shown promise as antineuroinflammatory agents, acs.orgnih.gov selective CB2 receptor agonists for treating inflammatory pain, nih.gov and potential anticancer agents. The introduction of the allyl group provides a reactive handle for further modification and may modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold.
Materials Science: The π-conjugated system of the 6-phenylpyridazine moiety is characteristic of chromophores used in nonlinear optics (NLO). nih.govnih.gov The electron-deficient pyridazine ring coupled with the phenyl group creates a push-pull system that can be tuned by further substitution to enhance NLO properties, making these compounds candidates for applications in optical communications and data storage.
Agrochemicals: The pyridazine heterocycle is a component of various herbicides and insecticides. The specific biological profile of N-allyl-6-phenyl-3-pyridazinamine in this context is unexplored but represents a potential area of investigation.
Identification of Key Research Gaps and Future Academic Pursuits
Despite its potential, research on N-allyl-6-phenyl-3-pyridazinamine is in its infancy. Several key gaps in knowledge offer clear directions for future academic pursuits.
Key Research Gaps:
Fundamental Synthesis and Characterization: The most significant gap is the lack of a reported synthesis and full spectroscopic characterization of N-allyl-6-phenyl-3-pyridazinamine.
Selective Synthesis Protocol: There is no optimized, high-yield protocol that selectively produces the target compound while avoiding side reactions.
Biological Activity Profile: The biological properties of this specific molecule are entirely unknown.
Physicochemical Properties: Data on its material properties, such as its optical and electronic characteristics, are nonexistent.
Structure-Activity Relationship (SAR): Without a library of related derivatives, no SAR has been established for this scaffold.
Future Academic Pursuits:
Development of a robust and selective synthesis of N-allyl-6-phenyl-3-pyridazinamine, with a detailed study of reaction conditions to overcome the challenge of regioselectivity.
Comprehensive biological screening of the compound against a wide panel of pharmacological targets to identify any potential therapeutic applications.
Systematic derivatization of the scaffold, using modern C-H functionalization methods to modify both the phenyl and pyridazine rings, to build a focused library for SAR studies.
Investigation of its potential in materials science, including the synthesis of derivatives with varying electron-donating and -withdrawing groups to tune its NLO properties.
Exploration of the allyl group as a reactive handle for further chemical transformations, such as polymerization or click chemistry, to create novel materials or bioconjugates.
Q & A
Q. What are the established synthetic methodologies for N-allyl-6-phenyl-3-pyridazinamine, and how do reaction conditions influence yield?
N-Allyl-6-phenyl-3-pyridazinamine can be synthesized via multi-step protocols, often starting with cyclization reactions. For example, triazolopyridazine derivatives are synthesized using hydrazine derivatives and aldehydes/ketones under reflux conditions . Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃, can enhance reaction efficiency by reducing side products, with temperature (80–120°C) and solvent polarity (e.g., DMF or ethanol) critically affecting yield . Purification typically involves column chromatography with gradients of ethyl acetate/hexane.
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- NMR (¹H/¹³C): Assign peaks using coupling constants and integration ratios to confirm allyl and phenyl substituents.
- X-ray crystallography : Resolve hydrogen bonding patterns and molecular packing, as demonstrated for N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine .
- UV/Vis spectroscopy : Validate conjugation effects via λmax shifts in polar solvents .
Q. How can researchers validate purity and stability under varying storage conditions?
Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%). Stability studies should employ accelerated degradation tests (40°C/75% RH for 4 weeks) with periodic LC-MS analysis to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying N-allyl-6-phenyl-3-pyridazinamine to enhance bioactivity?
Substitutions at the pyridazine ring’s 6-position (e.g., chloro, ethoxy) or allyl chain elongation significantly impact biological activity. For instance, N-(4-chlorobenzyl) analogs show enhanced kinase inhibition, suggesting steric and electronic tuning of the phenyl group improves target binding . Computational docking (e.g., AutoDock Vina) can predict binding affinities to guide SAR .
Q. How can reaction optimization address low yields in large-scale synthesis?
- DoE (Design of Experiments) : Screen variables (temperature, catalyst loading, solvent) using Plackett-Burman designs.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yield .
- Flow chemistry : Minimizes side reactions via precise control of residence time .
Q. What mechanistic pathways explain its biological activity, and how can they be experimentally validated?
N-Allyl-6-phenyl-3-pyridazinamine derivatives may inhibit protein kinases via ATP-binding pocket competition. Validate using:
- Kinase inhibition assays (e.g., ADP-Glo™ for IC₅₀ determination).
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
Q. What computational strategies predict physicochemical properties and metabolic pathways?
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict redox potentials and pKa.
- In silico metabolism : Use GLORY or MetaSite to identify Phase I/II metabolites .
Q. How should researchers resolve contradictions in reported bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
